molecular formula C6H7NO3S B1594855 2-Hydroxybenzenesulfonamide CAS No. 3724-14-9

2-Hydroxybenzenesulfonamide

Cat. No. B1594855
CAS RN: 3724-14-9
M. Wt: 173.19 g/mol
InChI Key: MOXDGMSQFFMNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08048862B2

Procedure details

To a solution of crude 1-(phenoxymethyl)-2-sulfamoylbenzene (1.6 g, 6 mmol.) in 200 mL of methanol was added Pd/C (0.64 g). The reaction mixture was stirred at room temperature for 5 hours under H2 with a pressure of 30 psi. After the material was consumed, the reaction mixture was filtered. The solvent was evaporated to give crude 1-(hydroxy)-2-sulfamoylbenzene (800 mg, 80%) which was used directly without purification.
Name
1-(phenoxymethyl)-2-sulfamoylbenzene
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0.64 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O(C[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[S:15](=[O:18])(=[O:17])[NH2:16])C1C=CC=CC=1.C[OH:20]>[Pd]>[OH:20][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[S:15](=[O:18])(=[O:17])[NH2:16]

Inputs

Step One
Name
1-(phenoxymethyl)-2-sulfamoylbenzene
Quantity
1.6 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CC1=C(C=CC=C1)S(N)(=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
0.64 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 hours under H2 with a pressure of 30 psi
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the material was consumed
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)S(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.